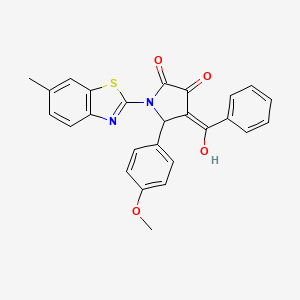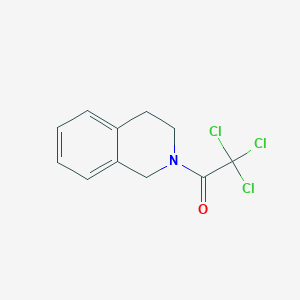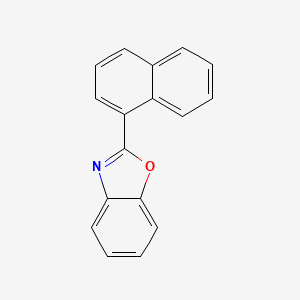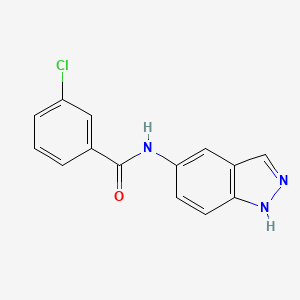![molecular formula C16H10ClN3O B5405057 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405057.png)
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group and a furan-2-yl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes can be employed to introduce the furan-2-yl group . Subsequent functionalization at the 3-position with a 3-chlorophenyl group can be achieved through Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the development of robust purification techniques, such as crystallization and chromatography, is essential to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- 3-(3-bromophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- 3-(3-chlorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of the 3-chlorophenyl and furan-2-yl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and development .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-12-4-1-3-11(9-12)13-10-19-20-14(6-7-18-16(13)20)15-5-2-8-21-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJPTBIBSUHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
![[2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]-(2-pyridin-2-ylpiperidin-1-yl)methanone](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)

![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B5405031.png)

![5-amino-3-[(Z)-1-cyano-2-[5-(2,4,5-trichlorophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5405037.png)
![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5405050.png)
![(1R*,2R*,6S*,7S*)-4-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405052.png)

